molecular formula C17H11ClN4O2S B14041174 1H-Pyrrolo[2,3-b]pyridine, 3-(6-chloro-4-pyrimidinyl)-1-(phenylsulfonyl)-

1H-Pyrrolo[2,3-b]pyridine, 3-(6-chloro-4-pyrimidinyl)-1-(phenylsulfonyl)-

Cat. No.: B14041174
M. Wt: 370.8 g/mol
InChI Key: IORUFJLOZPAEGQ-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 3-(6-chloro-4-pyrimidinyl)-1-(phenylsulfonyl)-: is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core, a chlorinated pyrimidine ring, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 3-(6-chloro-4-pyrimidinyl)-1-(phenylsulfonyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorinated Pyrimidine Ring: This can be achieved through nucleophilic substitution reactions where a chlorinated pyrimidine derivative is reacted with the pyrrolo[2,3-b]pyridine core.

    Attachment of the Phenylsulfonyl Group: This step usually involves sulfonylation reactions using reagents such as phenylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine, 3-(6-chloro-4-pyrimidinyl)-1-(phenylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the chlorinated pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 3-(6-chloro-4-pyrimidinyl)-1-(phenylsulfonyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 3-(6-chloro-4-pyrimidinyl)-1-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-6-methyl-
  • 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
  • 4-Cyano-6-chloro-7-azaindole

Uniqueness

1H-Pyrrolo[2,3-b]pyridine, 3-(6-chloro-4-pyrimidinyl)-1-(phenylsulfonyl)- is unique due to its combination of a pyrrolo[2,3-b]pyridine core, a chlorinated pyrimidine ring, and a phenylsulfonyl group. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C17H11ClN4O2S

Molecular Weight

370.8 g/mol

IUPAC Name

1-(benzenesulfonyl)-3-(6-chloropyrimidin-4-yl)pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C17H11ClN4O2S/c18-16-9-15(20-11-21-16)14-10-22(17-13(14)7-4-8-19-17)25(23,24)12-5-2-1-3-6-12/h1-11H

InChI Key

IORUFJLOZPAEGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC=C3)C4=CC(=NC=N4)Cl

Origin of Product

United States

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